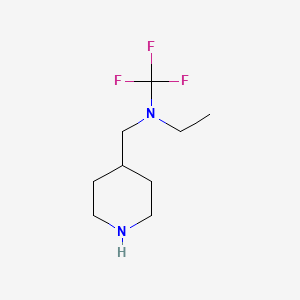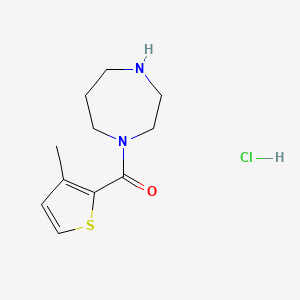
(1,4-Diazepan-1-yl)(3-methylthiophen-2-yl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,4-Diazepan-1-yl)(3-methylthiophen-2-yl)methanone hydrochloride is a chemical compound with the molecular formula C11H17ClN2OS
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Diazepan-1-yl)(3-methylthiophen-2-yl)methanone hydrochloride typically involves the reaction of 1,4-diazepane with 3-methylthiophene-2-carboxylic acid chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
(1,4-Diazepan-1-yl)(3-methylthiophen-2-yl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The diazepane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted diazepane derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1,4-Diazepan-1-yl)(3-methylthiophen-2-yl)methanone hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a versatile tool for bioconjugation studies .
Medicine
Its structure suggests it could interact with specific biological targets, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of (1,4-Diazepan-1-yl)(3-methylthiophen-2-yl)methanone hydrochloride involves its interaction with specific molecular targets. The diazepane ring can interact with receptors or enzymes, while the thiophene ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(1,4-Diazepan-1-yl)(5-methylthiophen-2-yl)methanone hydrochloride: Similar structure but with a different position of the methyl group on the thiophene ring.
(1,4-Diazepan-1-yl)(2-thienyl)methanone: Similar structure but with a different thiophene derivative.
Uniqueness
(1,4-Diazepan-1-yl)(3-methylthiophen-2-yl)methanone hydrochloride is unique due to the specific positioning of the methyl group on the thiophene ring, which can influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H17ClN2OS |
|---|---|
Molecular Weight |
260.78 g/mol |
IUPAC Name |
1,4-diazepan-1-yl-(3-methylthiophen-2-yl)methanone;hydrochloride |
InChI |
InChI=1S/C11H16N2OS.ClH/c1-9-3-8-15-10(9)11(14)13-6-2-4-12-5-7-13;/h3,8,12H,2,4-7H2,1H3;1H |
InChI Key |
YYYWWJDSAUQPEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(=O)N2CCCNCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


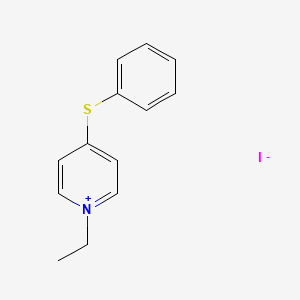
![6-Methoxy-2-methylpyrido[3,4-d]pyrimidin-4(3h)-one](/img/structure/B13978439.png)
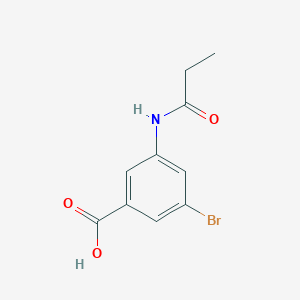

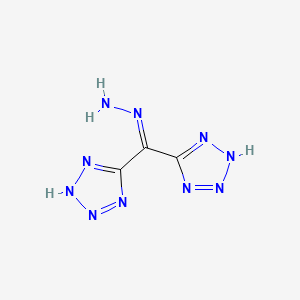
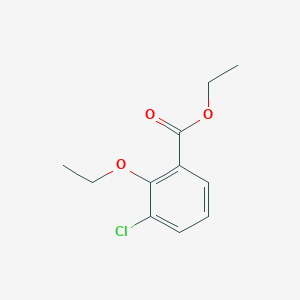

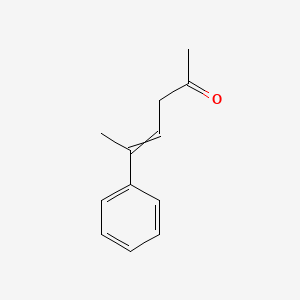
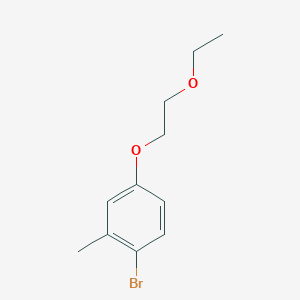

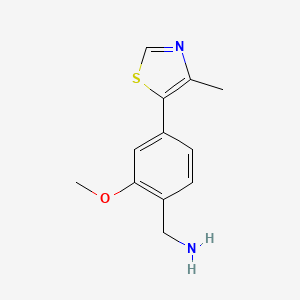
![(10R,11R)-2-Chloro-11-((methylamino)methyl)-10,11-dihydrodibenzo[b,f]oxepine-10-carboxylic acid](/img/structure/B13978478.png)
